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Compound of Interest

Compound Name:
2-Fluoro-6-methoxy-3-

methylphenol

Cat. No.: B7963450

Get Quote

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
Before establishing analytical methods, one must understand the molecule's behavior.[1] 2-

Fluoro-6-methoxyphenol is a 1,2,3-trisubstituted benzene.[2][1] The proximity of the fluorine

and methoxy groups to the phenolic hydroxyl creates a unique electronic environment ("Ortho

Effect") that influences pKa and spectral shifts.[2]
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Property Value / Description Analytical Relevance

CAS Number 73943-41-6 Identity verification.

IUPAC Name 2-Fluoro-6-methoxyphenol
Structural basis for NMR

interpretation.[2][1]

Molecular Formula C₇H₇FO₂ (MW: 142.13 g/mol )
Mass Spectrometry parent ion

[M-H]⁻ or [M]⁺.[2]

Appearance
Clear colorless to pale yellow

liquid

Oxidation sensitive (quinones

form upon air exposure).[2]

Boiling Point 130–131 °C @ 36 mmHg

Suitable for GC analysis

(Headspace or Liquid

Injection).[2]

pKa (Predicted) ~8.5 – 9.0

Critical for HPLC: Mobile

phase pH must be < 6.5 to

prevent ionization and peak

tailing.[2]

Solubility
Soluble in MeOH, ACN,

DMSO, DCM

Compatible with Reversed-

Phase HPLC and standard

NMR solvents.[2][1]

Impurity Profiling & Origin Logic[1][2][10]
Understanding the synthesis route is the only way to predict impurities. The most common

synthesis involves the electrophilic fluorination of Guaiacol (2-methoxyphenol).[2] This process

is rarely 100% regioselective.[2]

Common Impurities
Guaiacol (Starting Material): Unreacted precursor.[2]

4-Fluoro-2-methoxyphenol (Regioisomer): The para-position is electronically activated,

making this the major competitive impurity.[2]

4,6-Difluoro-2-methoxyphenol: Result of over-fluorination.[2][1]
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Visualizing the Impurity Landscape
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Figure 1: Synthetic origin of key impurities. The 4-fluoro isomer is the critical quality attribute

(CQA) to monitor.

Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the 2-fluoro (target) from the 4-fluoro (impurity)

isomer.[2]

Protocol:

Solvent: DMSO-d₆ (Preferred for sharp phenol -OH signals) or CDCl₃.[2][1]

Concentration: 10–15 mg in 0.6 mL.[2]

Key Diagnostic Signals (DMSO-d₆):

¹⁹F NMR (The "Smoking Gun"):

Target (2-F): Signal typically appears around -135 to -140 ppm.[2][1] The fluorine is ortho

to the OH group.[2]

Isomer (4-F): Signal shifts significantly (typically -115 to -125 ppm) due to being para to

the OH.[2][1]
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Note: Always acquire a proton-coupled ¹⁹F spectrum to see the multiplicity (coupling to H).

[2]

¹H NMR:

-OCH₃: Singlet at ~3.8 ppm (3H).

Aromatic Region (6.5 – 7.2 ppm):

The target has 3 adjacent protons (ABC system).[2] You will see a distinct multiplet

pattern due to H-H and H-F coupling.[2]

Coupling Constants: Look for

(approx 8-10 Hz) and

(approx 4-6 Hz).[2]

-OH: Broad singlet at ~9.0–9.5 ppm (exchangeable with D₂O).

B. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr pellet.[2]

Diagnostic Bands:

O-H Stretch: Broad band at 3400–3500 cm⁻¹.[2]

C-F Stretch: Strong band at 1100–1250 cm⁻¹ (often overlaps with C-O, but intensity

increases with F substitution).[2]

Arene C-H Bending: The substitution pattern (1,2,3-trisubstituted) gives a specific

fingerprint in the 600–900 cm⁻¹ region, distinct from the 1,2,4-substitution of the impurity.

[2][1]

Chromatographic Methods (Purity & Assay)
Method A: HPLC-UV (Purity & Quantitative Assay)
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Rationale: Standard C18 columns often fail to resolve the positional isomers (2-F vs 4-F)

effectively.[2][1] A Phenyl-Hexyl column is recommended because the fluorine atom interacts

differently with the pi-system of the stationary phase, enhancing selectivity.[2]

Instrument Parameters:

Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6

mm, 3.5 µm).[2][1]

Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping phenol neutral).[2]

Mobile Phase B: Acetonitrile.[2][3][4]

Flow Rate: 1.0 mL/min.[2][3]

Gradient:

0 min: 10% B[2]

15 min: 90% B[2][1]

20 min: 90% B[2][1]

21 min: 10% B (Re-equilibration)

Detection: UV @ 275 nm (Phenol absorption maximum).[2]

Temperature: 30°C.

System Suitability Criteria:

Resolution (Rs): > 2.0 between 2-Fluoro-6-methoxyphenol and Guaiacol.[2][1]

Tailing Factor: < 1.5 (Critical check for silanol interactions).[2]

Method B: GC-FID (Volatile Impurities)
Rationale: GC is superior for detecting residual solvents and non-polar synthetic byproducts.[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://patents.google.com/patent/CN104844399B/en
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://patents.google.com/patent/CN104844399B/en
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://phx.phenomenex.com/lib/MDSeminar_Part3_MobilePhaseOptimization_Sep122012.pdf
https://sielc.com/separation-of-2-methoxyphenol-on-newcrom-c18-hplc-column
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://phx.phenomenex.com/lib/MDSeminar_Part3_MobilePhaseOptimization_Sep122012.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://patents.google.com/patent/CN104844399B/en
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://patents.google.com/patent/CN104844399B/en
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://patents.google.com/patent/CN104844399B/en
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://pubchem.ncbi.nlm.nih.gov/compound/2737367
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7963450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Parameters:

Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).[2][1]

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

Inlet: Split (20:1) @ 250°C.

Oven Program:

50°C (Hold 2 min)

Ramp 10°C/min to 200°C

Ramp 20°C/min to 280°C (Hold 5 min)

Detector: FID @ 300°C.

Quantitative Assay Protocol (Step-by-Step)
This protocol determines the assay (% w/w) of the material using Method A (HPLC).[2]

1. Standard Preparation:

Weigh accurately 50.0 mg of Certified Reference Standard (2-Fluoro-6-methoxyphenol) into

a 50 mL volumetric flask.

Dissolve in 50:50 Water:Acetonitrile.[2]

Dilute to volume (Concentration: 1.0 mg/mL).

2. Sample Preparation:

Weigh accurately 50.0 mg of the test sample into a 50 mL volumetric flask.

Dissolve and dilute to volume with diluent.[2]

3. Analysis Sequence:
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Blank (Diluent)[2]

Standard Injection (x5) -> Calculate %RSD (Must be < 2.0%).[2]

Sample Injection (x2).[2]

Bracketing Standard.

4. Calculation:

Where

is the purity of the reference standard.[2]

Analytical Decision Workflow
Use this logic flow to guide your characterization process.
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Figure 2: Decision tree for batch release testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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